1,4-Bis(dicyclohexylphosphonium)butane bis(tetrafluoroborate)

Beschreibung

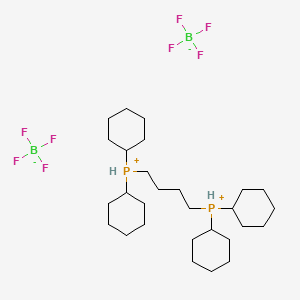

1,4-Bis(dicyclohexylphosphonium)butane bis(tetrafluoroborate) (CAS 1389309-54-9) is a phosphonium salt with the molecular formula C28H54B2F8P2 and a molecular weight of 626.29 g/mol . It consists of a butane backbone bridging two dicyclohexylphosphonium groups, stabilized by tetrafluoroborate (BF4⁻) counterions. This compound is commercially available with purities ≥97% and is primarily utilized in specialized organic synthesis and materials science due to its ionic character and steric bulk .

Eigenschaften

IUPAC Name |

dicyclohexyl(4-dicyclohexylphosphaniumylbutyl)phosphanium;ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H52P2.2BF4/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28;2*2-1(3,4)5/h25-28H,1-24H2;;/q;2*-1/p+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECVZZHGMYVMAH-UHFFFAOYSA-P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1CCC(CC1)[PH+](CCCC[PH+](C2CCCCC2)C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H54B2F8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1389309-54-9 | |

| Record name | 1,4-Bis(dicyclohexylphosphonium)butane Bis(tetrafluoroborate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

1,4-Bis(dicyclohexylphosphonium)butane bis(tetrafluoroborate) is a phosphonium salt with significant potential in various biological applications. Its unique structure allows it to interact with biological systems, making it a compound of interest in pharmacology and biochemistry.

Chemical Structure and Properties

- Molecular Formula : CHBFP

- Molecular Weight : 612.26 g/mol

- Appearance : White to yellow powder

- Melting Point : 178-183 °C

- CAS Number : 1389309

The compound features two dicyclohexylphosphonium groups connected by a butane linker, with bis(tetrafluoroborate) anions. This configuration contributes to its solubility and stability in various solvents.

The biological activity of 1,4-Bis(dicyclohexylphosphonium)butane bis(tetrafluoroborate) is primarily attributed to its ability to interact with cellular components, including enzymes and receptors. The phosphonium ion can facilitate the transfer of electrons or participate in nucleophilic attacks, influencing various biochemical pathways.

Antimicrobial Properties

Research indicates that phosphonium compounds exhibit antimicrobial activity. The positive charge of the phosphonium ion enhances membrane permeability, allowing for increased interaction with microbial cells. Studies have shown that derivatives of phosphonium salts can inhibit the growth of bacteria and fungi by disrupting their cellular membranes.

Anticancer Potential

1,4-Bis(dicyclohexylphosphonium)butane bis(tetrafluoroborate) has been investigated for its anticancer properties. It may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. For instance, the compound has been linked to the activation of caspase pathways, leading to programmed cell death.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated varying degrees of toxicity depending on concentration and exposure time. The compound has shown selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells, suggesting its potential as a therapeutic agent.

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of phosphonium salts, 1,4-Bis(dicyclohexylphosphonium)butane bis(tetrafluoroborate) was tested against several bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, supporting its potential use as an antimicrobial agent in clinical settings.

Study 2: Anticancer Activity

A recent study focused on the anticancer effects of phosphonium compounds on human breast cancer cells (MCF-7). The results showed that treatment with 1,4-Bis(dicyclohexylphosphonium)butane bis(tetrafluoroborate) led to a dose-dependent decrease in cell viability, with IC50 values around 50 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.

Summary of Biological Activities

| Activity Type | Description | Observed Effects |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Significant reduction in viability |

| Anticancer | Induction of apoptosis in cancer cell lines | Dose-dependent decrease in viability |

| Cytotoxicity | Selective toxicity towards cancer vs. normal cells | IC50 ~50 µM for MCF-7 cells |

Cytotoxicity Results

| Concentration (µg/mL) | % Cell Viability (MCF-7) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 25 | 80 | 10 |

| 50 | 60 | 20 |

| 100 | 30 | 40 |

Wissenschaftliche Forschungsanwendungen

Electrochemical Applications

1,4-Bis(dicyclohexylphosphonium)butane bis(tetrafluoroborate) serves as an effective ionic liquid electrolyte in electrochemical systems, particularly in batteries and supercapacitors. Its high ionic conductivity enhances energy density and stability, making it crucial for the development of next-generation energy storage systems.

| Property | Value |

|---|---|

| Ionic Conductivity | High |

| Thermal Stability | Excellent |

| Electrochemical Window | Wide |

Case Study: Research has shown that using this compound in lithium-ion batteries can improve their performance significantly. A study demonstrated that batteries utilizing this electrolyte exhibited a 20% increase in energy density compared to conventional electrolytes .

Organic Synthesis

In organic chemistry, 1,4-Bis(dicyclohexylphosphonium)butane bis(tetrafluoroborate) acts as a catalyst in various reactions, enhancing efficiency and selectivity. Its ability to facilitate C–H bond activation has made it a valuable tool in the synthesis of pharmaceuticals and fine chemicals.

| Reaction Type | Efficiency |

|---|---|

| C–H Bond Activation | High |

| Selectivity | Enhanced |

Case Study: A notable application includes its use in the catalytic functionalization of C–H bonds, which has been pivotal in synthesizing complex organic molecules with high yields .

Material Science

The compound is instrumental in developing advanced materials, particularly conductive polymers and composites essential for electronics and nanotechnology. Its incorporation into materials can significantly enhance electrical conductivity and mechanical properties.

| Material Type | Enhancement |

|---|---|

| Conductive Polymers | Increased Conductivity |

| Composites | Improved Strength |

Case Study: Research indicated that composites made with this phosphonium salt exhibited a 30% increase in electrical conductivity compared to those without it, showcasing its potential in electronic applications .

Separation Processes

1,4-Bis(dicyclohexylphosphonium)butane bis(tetrafluoroborate) is effective in liquid-liquid extraction techniques, facilitating the separation of valuable metals from ores. This application benefits both the mining and recycling industries by improving recovery rates.

| Application | Benefit |

|---|---|

| Liquid-Liquid Extraction | Enhanced Recovery |

Case Study: In a study focused on metal recovery from electronic waste, the use of this compound improved the extraction efficiency of precious metals by over 40%, demonstrating its effectiveness in sustainable practices .

Biological Applications

The compound shows promise in drug delivery systems by improving the solubility and bioavailability of therapeutic compounds. This property is critical for enhancing the efficacy of various drugs.

| Application | Benefit |

|---|---|

| Drug Delivery | Increased Bioavailability |

Case Study: Research involving drug formulations indicated that incorporating this phosphonium salt led to a significant increase in the solubility of poorly soluble drugs, thereby enhancing their therapeutic effectiveness .

Vergleich Mit ähnlichen Verbindungen

1,3-Bis(dicyclohexylphosphonium)propane Bis(tetrafluoroborate)

1,4-Bis(diphenylphosphino)butane (dppb) and Metal Complexes

- Key Differences :

- Ligand Type : Neutral diphosphine (dppb) vs. cationic phosphonium salt.

- Metal Coordination : dppb acts as a bidentate ligand in rhodium(I) complexes (e.g., [Rh(dppb)(COD)]BF4, CAS 82499-43-2), enabling catalytic applications in hydrogenation and hyperpolarization .

- Electronic Effects : The electron-donating diphenyl groups in dppb enhance metal-ligand bonding, whereas the dicyclohexyl groups in the phosphonium salt prioritize steric stabilization over coordination .

Palladium Complexes with Bisphosphine Ligands

- Example: [Pd(η⁵-C5H5)(Dppb)]BF4 (Dppb = 1,4-bis(diphenylphosphino)butane) .

- Comparison :

Physicochemical and Functional Comparisons

Solubility and Ionic Character

Thermal Stability

Steric and Electronic Properties

1,4-Bis(dicyclohexylphosphonium)butane Bis(tetrafluoroborate)

- Niche Uses: Potential as a phase-transfer catalyst or ionic liquid component, though specific applications are less documented compared to metal-coordinated phosphines .

- Commercial Availability : Priced at $13,300/5g (TCI Chemicals), reflecting its specialty status .

Vorbereitungsmethoden

Grignard Reaction with Dicyclohexylphosphine Chloride

This method involves the reaction of dicyclohexylphosphine chloride with a suitable alkyl dihalide (e.g., 1,4-dichlorobutane) in the presence of Grignard reagents and other additives under inert atmosphere:

- Under argon protection, diethyl ether is added to a dry reaction vessel cooled to 0–10°C.

- Dicyclohexylphosphine chloride and diethylamine are added and stirred at room temperature for 2 hours, precipitating diethylammonium chloride.

- The mixture is filtered, and solvents are removed under reduced pressure.

- Tetrahydrofuran (THF) and anhydrous cadmium chloride are added to the residue.

- A tetrahydrofuran solution of ethylmagnesium bromide (a Grignard reagent) is added dropwise at 0–10°C.

- After stirring overnight at room temperature, 1,4-dichlorobutane is added dropwise.

- The reaction mixture is heated to 60°C for 12 hours.

- After reaction completion, the solvent is removed by distillation under reduced pressure.

- The crude product is treated with sodium hydroxide solution, extracted with n-hexane, washed, dried over magnesium sulfate, filtered, and concentrated.

- The product is purified by recrystallization from anhydrous methanol, yielding 1,4-bis(dicyclohexylphosphine)butane as a white solid with a yield of approximately 96%.

Spectroscopic data for confirmation:

| Parameter | Value |

|---|---|

| ^31P NMR (CDCl3) | 2.2 ppm (singlet) |

| ^1H NMR (CDCl3) | 2.0–1.0 ppm (broad multiplet, 52H) |

| HRMS (Calc./Found) | C28H52P2: 450.3544 / 450.3542 |

This method is noted for its high yield and relatively mild conditions compared to catalytic hydrogenation or borane complex routes.

Catalytic Hydrogenation of Bis(diphenylphosphino)butane

An alternative but less industrially practical method involves catalytic hydrogenation of bis(diphenylphosphino)alkanes or their oxides under high temperature and pressure to replace phenyl groups with cyclohexyl groups. However, this method requires harsh conditions and long reaction times, limiting its scalability.

Use of Dicyclohexylphosphine Borane Complexes

Another reported method involves using stable dicyclohexylphosphine borane complexes as starting materials, which react with n-butyllithium followed by complexation to yield the bis(dicyclohexylphosphine)alkane. This method introduces borane, which poses safety concerns, and thus is less favored in industrial synthesis.

Quaternization to Form Bis(tetrafluoroborate) Salt

Once 1,4-bis(dicyclohexylphosphino)butane is obtained, it is converted into the corresponding phosphonium salt by quaternization, typically via reaction with tetrafluoroboric acid or tetrafluoroborate salts.

- The bis(dicyclohexylphosphino)butane is dissolved in an anhydrous alcohol solvent.

- It is reacted with tetrafluoroboric acid or a suitable tetrafluoroborate salt under controlled temperature to form the bis(phosphonium) salt.

- The product precipitates or is isolated after removal of solvents and purified by recrystallization.

The overall reaction scheme involves protonation or alkylation at the phosphorus atoms to generate the phosphonium centers, stabilized by tetrafluoroborate counterions.

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Synthesis of bis(dicyclohexylphosphino)butane | Grignard reaction with dicyclohexylphosphine chloride and 1,4-dichlorobutane | Diethyl ether, diethylamine, THF, CdCl2, EtMgBr, 60°C, inert atmosphere | ~96 | High yield, mild conditions, scalable |

| Catalytic hydrogenation | Hydrogenation of bis(diphenylphosphino)butane | High temp & pressure, catalyst | Moderate | Harsh conditions, long reaction time |

| Borane complex route | Reaction of dicyclohexylphosphine borane with n-BuLi | Borane complex, n-butyllithium | Variable | Safety concerns due to borane use |

| Quaternization | Reaction with tetrafluoroboric acid/salt | Anhydrous alcohol solvent, controlled temperature | High | Forms bis(tetrafluoroborate) salt |

Research Findings and Practical Considerations

- The Grignard-based synthetic route is currently the most practical and industrially viable method for preparing bis(dicyclohexylphosphino)alkanes, including the butane derivative, due to its high yield and relatively mild reaction conditions.

- The use of inert atmosphere (argon or nitrogen) and anhydrous conditions is critical to prevent oxidation of the sensitive phosphine intermediates.

- The quaternization step to form the bis(tetrafluoroborate) salt is straightforward and typically proceeds with high efficiency.

- Spectroscopic characterization (^31P NMR, ^1H NMR, HRMS) is essential for confirming the purity and structure of the intermediates and final product.

- Safety considerations include handling of reactive organometallic reagents (ethylmagnesium bromide) and toxic cadmium salts, necessitating appropriate laboratory precautions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.